molecular formula C12H15ClO4 B427190 3-Chloro-5-ethoxy-4-propoxybenzoic acid CAS No. 723245-44-1

3-Chloro-5-ethoxy-4-propoxybenzoic acid

Cat. No.: B427190
CAS No.: 723245-44-1
M. Wt: 258.7g/mol
InChI Key: DVJDRCVBEIUVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-ethoxy-4-propoxybenzoic acid is an organic compound with the molecular formula C12H15ClO4 and a molecular weight of 258.7 g/mol . It is characterized by the presence of chloro, ethoxy, and propoxy substituents on a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzoic acid typically involves the esterification of 3-chloro-5-ethoxy-4-hydroxybenzoic acid with propyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-propoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino or thiol derivatives.

    Hydrolysis Products: 3-Chloro-5-ethoxy-4-hydroxybenzoic acid and propyl alcohol.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

Scientific Research Applications

3-Chloro-5-ethoxy-4-propoxybenzoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-propoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and propoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-ethoxybenzoic acid
  • 3-Chloro-5-methoxy-4-propoxybenzoic acid
  • 3-Chloro-5-ethoxy-4-butoxybenzoic acid

Uniqueness

3-Chloro-5-ethoxy-4-propoxybenzoic acid is unique due to the specific combination of chloro, ethoxy, and propoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

3-chloro-5-ethoxy-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJDRCVBEIUVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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